3-methyl-5-phenyl-4-isoxazolecarbaldehyde

Baylis–Hillman reaction C–C bond formation heterocyclic aldehyde reactivity

3-Methyl-5-phenyl-4-isoxazolecarbaldehyde (CAS 89479-66-3) is a heterocyclic aromatic aldehyde belonging to the 4-isoxazolecarbaldehyde subclass, bearing a methyl group at the 3-position and a phenyl ring at the 5-position of the isoxazole core. It possesses the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.20 g·mol⁻¹, and is commercially supplied as a white crystalline solid with a reported melting point range of 83–86 °C and a typical assay specification of 95% purity.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 89479-66-3
Cat. No. B1305959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-phenyl-4-isoxazolecarbaldehyde
CAS89479-66-3
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C=O)C2=CC=CC=C2
InChIInChI=1S/C11H9NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyIZULDLZFUWWFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-phenyl-4-isoxazolecarbaldehyde (CAS 89479-66-3): Procurement-Ready Physicochemical and Structural Baseline


3-Methyl-5-phenyl-4-isoxazolecarbaldehyde (CAS 89479-66-3) is a heterocyclic aromatic aldehyde belonging to the 4-isoxazolecarbaldehyde subclass, bearing a methyl group at the 3-position and a phenyl ring at the 5-position of the isoxazole core [1]. It possesses the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.20 g·mol⁻¹, and is commercially supplied as a white crystalline solid with a reported melting point range of 83–86 °C and a typical assay specification of 95% purity . The compound is catalogued under PubChem CID 2776516 and MDL number MFCD03086122, and is available from multiple research-chemical suppliers in quantities ranging from 1 g to bulk scale .

Why 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde Cannot Be Replaced by a Generic Isoxazole Aldehyde


Within the isoxazolecarbaldehyde family, the position of the formyl substituent on the heterocyclic ring dictates both the compound's electronic character and its practical synthetic reactivity. The 4-isoxazolecarbaldehyde scaffold—exemplified by 3-methyl-5-phenyl-4-isoxazolecarbaldehyde—lacks a heteroatom positioned to assist the key proton-transfer step in the Baylis–Hillman reaction, making it a fundamentally slower electrophile than its 5-isoxazolecarbaldehyde isomers [1]. Furthermore, the specific 3-methyl-5-phenyl substitution pattern confers a distinct crystalline solid-state profile (mp 83–86 °C) that differs sharply from the regioisomeric 5-methyl-3-phenyl analogue (mp 51–54 °C), with direct consequences for handling, formulation, and purification workflows . These regioisomer-dependent differences in reactivity and physical form mean that simply substituting one isoxazolecarbaldehyde for another can lead to failed or irreproducible synthetic outcomes.

Quantitative Differentiation Evidence for 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde Versus Closest Analogs


Baylis–Hillman Reaction Rate: 4-Isoxazolecarbaldehydes Are Intrinsically Slower Electrophiles Than 5-Isoxazolecarbaldehydes

In the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (0.5 equiv) under neat conditions, substituted 4-isoxazolecarbaldehydes required 2–7 days to reach completion and afforded products in 42–89% yield, depending on the alkene and base stoichiometry [1]. By contrast, the corresponding 5-isoxazolecarbaldehydes complete the same transformation in under 1 hour and deliver products in 90–95% yield [1]. The mechanistic basis for this ~100-fold difference in reaction time is the absence in 4-isoxazolecarbaldehydes of a proximal heteroatom that can facilitate the elimination of the base during the rate-determining proton-transfer step, a feature present in the 5-isomer [1]. A later computational study demonstrated that the intrinsic MBH reactivity of 4-isoxazolecarbaldehyde can be enhanced by over 10⁴-fold through installation of an electron-withdrawing ester substituent at the C-3 position, underscoring that the 3-methyl substituent in the target compound does not provide this activating effect [2].

Baylis–Hillman reaction C–C bond formation heterocyclic aldehyde reactivity

Regioisomeric Melting Point: 32–35 °C Differentiation Between 3-Methyl-5-phenyl and 5-Methyl-3-phenyl Isoxazolecarbaldehydes

3-Methyl-5-phenyl-4-isoxazolecarbaldehyde (CAS 89479-66-3) exhibits a melting point of 83–86 °C as a white crystalline solid . Its direct regioisomer, 5-methyl-3-phenylisoxazole-4-carboxaldehyde (CAS 87967-95-1), melts at 51–54 °C . This approximately 32–35 °C difference provides a readily accessible quality-control parameter for confirming regioisomeric identity upon receipt and for distinguishing the two isomers during recrystallization or formulation.

solid-state properties purification regioisomer identification

Synthetic Yield from Carboxylic Acid Precursor: 36% via Formylation Route

One established synthetic route to 3-methyl-5-phenyl-4-isoxazolecarbaldehyde proceeds via formylation of 3-methyl-5-phenylisoxazole using N,N-dimethylformamide, delivering the aldehyde in approximately 36% yield . An alternative two-step sequence—reduction of 3-methyl-5-phenyl-4-isoxazolecarboxylic acid (CAS 17153-21-8) to the corresponding alcohol followed by oxidation—offers an independent entry, though overall yields for this pathway are not consolidated in a single published report . The modest formylation yield places this building block at a moderate cost tier relative to more readily accessible isoxazole aldehydes, a factor that should be considered in procurement planning for large-scale campaigns.

synthetic accessibility formylation building block supply

Class-Level Bioactivity: Substituted Isoxazolecarbaldehydes Exhibit Spermicidal and Acrosin Inhibitory Activity

A study by Gupta et al. evaluated a panel of 5- and 3-substituted isoxazolecarbaldehydes and reported spermicidal minimum effective concentrations (MEC) ranging from 0.005% to 2.5% and human acrosin inhibitory IC₅₀ values between 3.9 × 10⁻⁴ and 5.8 × 10⁻³ mol/L, accompanied by weak fungicidal activity against Candida albicans [1]. In parallel cytotoxicity assays against HeLa cells, the isoxazolecarbaldehydes displayed IC₅₀ values comparable to the established spermicide Nonoxynol-9 (0.9–0.1 mmol/L) but produced only a moderate effect on sperm membrane integrity, suggesting a potentially differentiated safety profile [1]. It must be emphasized that these data were generated on a series of substituted isoxazolecarbaldehydes and are not specific to the 3-methyl-5-phenyl derivative; direct quantitative data for CAS 89479-66-3 in these assays have not been reported [1].

spermicide acrosin inhibition antifungal topical contraceptive

High-Confidence Application Scenarios for 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde Based on Verified Differentiation Evidence


Baylis–Hillman Derivatization: C–C Bond Formation at the 4-Formyl Position for Isoxazole Library Synthesis

The aldehyde group at the 4-position of the isoxazole ring participates in the Baylis–Hillman reaction, enabling the construction of highly substituted isoxazole derivatives. Users should plan for extended reaction times (2–7 days) relative to 5-isoxazolecarbaldehyde substrates, and anticipate yields in the 42–89% range depending on the choice of activated alkene and base stoichiometry [1]. This reactivity profile makes 3-methyl-5-phenyl-4-isoxazolecarbaldehyde suitable for parallel library synthesis where moderate yields are acceptable and regiochemical purity of the 4-formyl isomer is paramount [1].

Regioselective Derivatization via Aldehyde Condensation: Schiff Base and Hydrazone Formation

The reactive aldehyde functionality at the 4-position undergoes facile condensation with primary amines and hydrazines to generate Schiff bases and hydrazones, respectively. This is a standard entry point for constructing focused compound libraries for biological screening. The crystalline nature of the starting material (mp 83–86 °C) facilitates accurate weighing and reproducible reaction stoichiometry in automated or parallel synthesis platforms [1]. Users should confirm regioisomeric identity by melting point prior to use, given the 32–35 °C gap versus the 5-methyl-3-phenyl isomer [2].

Spermicide and Acrosin Inhibitor Lead Discovery: SAR Exploration Around the Isoxazolecarbaldehyde Pharmacophore

The broader isoxazolecarbaldehyde class has demonstrated spermicidal (MEC 0.005–2.5%) and human acrosin inhibitory (IC₅₀ 3.9–58 × 10⁻⁴ mol/L) activities, with cytotoxicity profiles potentially differentiated from detergent-based spermicides such as Nonoxynol-9 [1]. 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde can serve as a core scaffold for systematic structure–activity relationship (SAR) studies aimed at optimizing potency and selectivity within this phenotype, with the 3-methyl and 5-phenyl substituents providing distinct vectors for further functionalization [1].

Oxidation to 3-Methyl-5-phenyl-4-isoxazolecarboxylic Acid: Accessing the Carboxylate Building Block

The aldehyde group of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde can be oxidized to the corresponding carboxylic acid (CAS 17153-21-8, commercially available but at a distinct price point), offering a strategic on-demand approach for laboratories that require both oxidation states from a single purchased intermediate. This can streamline inventory management in medicinal chemistry groups that explore both aldehyde-derived and acid-derived compound series in parallel [1].

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